molecular formula C14H13FN2O2 B12241744 3-fluoro-N-[(2-methoxyphenyl)methyl]pyridine-4-carboxamide

3-fluoro-N-[(2-methoxyphenyl)methyl]pyridine-4-carboxamide

Cat. No.: B12241744
M. Wt: 260.26 g/mol
InChI Key: XZABFVDFWBTYKS-UHFFFAOYSA-N
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Description

3-fluoro-N-[(2-methoxyphenyl)methyl]pyridine-4-carboxamide is an organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a fluorine atom at the third position of the pyridine ring, a methoxy group attached to a phenyl ring, and a carboxamide group at the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[(2-methoxyphenyl)methyl]pyridine-4-carboxamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid with an amine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-fluoro-N-[(2-methoxyphenyl)methyl]pyridine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[(2-methoxyphenyl)methyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The fluorine atom and the methoxy group play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The carboxamide group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-N-[(2-hydroxyphenyl)methyl]pyridine-4-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-chloro-N-[(2-methoxyphenyl)methyl]pyridine-4-carboxamide: Similar structure but with a chlorine atom instead of a fluorine atom.

    3-fluoro-N-[(2-methoxyphenyl)methyl]pyridine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

Uniqueness

3-fluoro-N-[(2-methoxyphenyl)methyl]pyridine-4-carboxamide is unique due to the presence of both a fluorine atom and a methoxy group, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C14H13FN2O2

Molecular Weight

260.26 g/mol

IUPAC Name

3-fluoro-N-[(2-methoxyphenyl)methyl]pyridine-4-carboxamide

InChI

InChI=1S/C14H13FN2O2/c1-19-13-5-3-2-4-10(13)8-17-14(18)11-6-7-16-9-12(11)15/h2-7,9H,8H2,1H3,(H,17,18)

InChI Key

XZABFVDFWBTYKS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=C(C=NC=C2)F

Origin of Product

United States

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